(5-Hydroxymethyl-3-(O-tolyl)-3H-[1,2,3]triazol-4-yl)methanol
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Overview
Description
[5-(HYDROXYMETHYL)-1-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL: is a triazole derivative known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring substituted with a hydroxymethyl group and a 2-methylphenyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(HYDROXYMETHYL)-1-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL typically involves the following steps:
Formation of the Triazole Ring:
Substitution Reactions: The hydroxymethyl and 2-methylphenyl groups are introduced through substitution reactions, often involving nucleophilic substitution or electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions such as temperature, pressure, and reactant concentrations.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Transition metal catalysts like palladium or platinum for facilitating substitution reactions.
Major Products
Oxidation Products: Aldehydes and carboxylic acids derived from the hydroxymethyl group.
Reduction Products: Various triazole derivatives with altered electronic properties.
Substitution Products: Aromatic compounds with different functional groups attached to the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Drug Development: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure and biological activity.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Agriculture: Applied in the formulation of agrochemicals for pest control and crop protection.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of [5-(HYDROXYMETHYL)-1-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to, altering their activity.
Pathways: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
[1-(2-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANOL: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
[5-(HYDROXYMETHYL)-1-PHENYL-1H-1,2,3-TRIAZOL-4-YL]METHANOL: Similar structure but without the methyl group on the phenyl ring, affecting its chemical properties.
Uniqueness
Functional Groups: The presence of both hydroxymethyl and 2-methylphenyl groups provides unique reactivity and potential for diverse applications.
Biological Activity: Exhibits distinct biological activities compared to similar compounds, making it valuable for specific research and therapeutic purposes.
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-1-(2-methylphenyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C11H13N3O2/c1-8-4-2-3-5-10(8)14-11(7-16)9(6-15)12-13-14/h2-5,15-16H,6-7H2,1H3 |
InChI Key |
JCXHDUWMMVSUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)CO)CO |
Origin of Product |
United States |
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